![molecular formula C21H26N2O4S B4238306 N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4238306.png)
N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide
Übersicht
Beschreibung
N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide, commonly known as BMS-986020, is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in various tissues and plays an important role in a wide range of physiological processes, including osmoregulation, thermoregulation, and pain sensation.
Wirkmechanismus
BMS-986020 acts as a potent and selective inhibitor of the N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide ion channel, which is involved in a variety of physiological processes. The N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide channel is activated by a wide range of stimuli, including temperature, mechanical stress, and chemical ligands. Inhibition of N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide by BMS-986020 leads to a decrease in calcium influx, which in turn leads to a reduction in downstream signaling pathways.
Biochemical and Physiological Effects:
BMS-986020 has been shown to have a number of biochemical and physiological effects in preclinical models. These include a reduction in pain behavior in models of neuropathic pain, a decrease in joint pain and inflammation in models of osteoarthritis, and a reduction in inflammation and damage in models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986020 is its selectivity for the N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide ion channel, which allows for specific modulation of this target in preclinical models. However, one limitation of the compound is its relatively low solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for the study of BMS-986020. These include further evaluation of the compound in clinical trials for the treatment of chronic cough and interstitial cystitis, as well as exploration of its potential use in other disease models, such as chronic pain and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of BMS-986020 and to optimize its pharmacological properties for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
BMS-986020 has been extensively studied in preclinical models and has shown promising results in a variety of disease models, including osteoarthritis, inflammatory bowel disease, and neuropathic pain. The compound has also been evaluated in clinical trials for the treatment of chronic cough and interstitial cystitis.
Eigenschaften
IUPAC Name |
N-[5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxyphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(24)22-20-15-19(8-9-21(20)27-2)28(25,26)23-12-10-18(11-13-23)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNPBTVXEMHJNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.